molecular formula C14H13NO4 B8787023 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid

1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid

Cat. No.: B8787023
M. Wt: 259.26 g/mol
InChI Key: GXQPYBVPSLJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxybenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine

These compounds are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-19-12-5-2-10(3-6-12)8-15-9-11(14(17)18)4-7-13(15)16/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

GXQPYBVPSLJQKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl coumalate (1 g, 6.49 mmol, 1 eq) in ethanol (30 mL) was added p-anisidine (0.79 g, 6.49 mmol, 1 eq). The reaction mixture was heated to reflux for 16 h. After this time, the solvent was removed under reduced pressure, and the residue was purified by column chromatography eluting with 3:2 ethyl acetate/hexane to afford 1-(4-methoxy-benzyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester. Mass Spec m/z=260 [M+H+]. To a solution of 1-(4-methoxy-benzyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester (400 mg, 1.54 mmol, 1 eq) in 3:1 tetrahydrofuran/methanol (20 mL) was added lithium hydroxide (148 mg, 6.17 mmol, 4 eq). The mixture was stirred at rt for 48 h then heated to 50° C. for 16 h. After this time, the mixture was concentrated under reduced pressure and partitioned between water and ethyl acetate. The aqueous layer was acidified with a 2N aqueous solution of hydrochloric acid then extracted with ethyl acetate. The organic layers were combined and washed with water, dried (MgSO4), filtered and concentrated under reduced pressure to afford 1-(4-methoxy-benzyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid, which is used without further purification.
Name
1-(4-methoxy-benzyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
20 mL
Type
solvent
Reaction Step One

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